molecular formula C17H19NO5S2 B2562701 Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1705517-87-8

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No.: B2562701
CAS No.: 1705517-87-8
M. Wt: 381.46
InChI Key: BOSOCTASIJGJGR-UHFFFAOYSA-N
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Description

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic compound featuring a furan ring, a thiazepane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved by reacting a suitable amine with a thioester under controlled conditions to form the thiazepane ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative.

    Sulfonylation: The thiazepane ring is then sulfonylated using a sulfonyl chloride reagent.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methanol and a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiazepane rings can participate in hydrogen bonding and hydrophobic interactions, while the sulfonyl group can engage in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-((7-(pyridin-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

methyl 4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOCTASIJGJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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